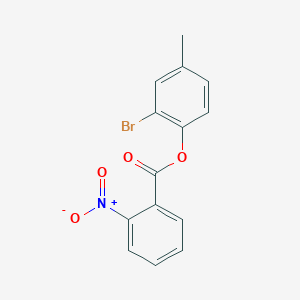

2-Bromo-4-methylphenyl 2-nitrobenzoate

Beschreibung

2-Bromo-4-methylphenyl 2-nitrobenzoate (CAS: 940082-05-3) is a brominated aromatic ester featuring a nitro group at the ortho position of the benzoate moiety and a methyl substituent at the para position of the phenyl ring . Structurally, it combines electron-withdrawing (bromo, nitro) and electron-donating (methyl) groups, which influence its reactivity and physical properties. This compound is primarily utilized as an intermediate in organic synthesis, particularly in the development of agrochemicals and pharmaceuticals, where steric and electronic effects are critical .

Eigenschaften

Molekularformel |

C14H10BrNO4 |

|---|---|

Molekulargewicht |

336.14 g/mol |

IUPAC-Name |

(2-bromo-4-methylphenyl) 2-nitrobenzoate |

InChI |

InChI=1S/C14H10BrNO4/c1-9-6-7-13(11(15)8-9)20-14(17)10-4-2-3-5-12(10)16(18)19/h2-8H,1H3 |

InChI-Schlüssel |

GWWHSLCVPYBDPI-UHFFFAOYSA-N |

SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |

Kanonische SMILES |

CC1=CC(=C(C=C1)OC(=O)C2=CC=CC=C2[N+](=O)[O-])Br |

Herkunft des Produkts |

United States |

Vorbereitungsmethoden

The synthesis of 2-bromo-4-methylphenyl 2-nitrobenzoate typically involves a multi-step process. One common method includes the following steps:

Nitration: The introduction of a nitro group to the benzoic acid derivative.

Bromination: The addition of a bromine atom to the aromatic ring.

Esterification: The formation of the ester linkage between the benzoic acid and the phenyl group.

The reaction conditions for these steps often involve the use of strong acids, such as sulfuric acid, and catalysts like iron or aluminum chloride. Industrial production methods may vary, but they generally follow similar synthetic routes with optimizations for scale and efficiency .

Analyse Chemischer Reaktionen

2-Brom-4-methylphenyl-2-nitrobenzoat unterliegt verschiedenen chemischen Reaktionen, darunter:

Oxidation: Die Nitrogruppe kann unter bestimmten Bedingungen zu einer Aminogruppe reduziert werden.

Substitution: Das Bromatom kann durch andere funktionelle Gruppen durch nucleophile Substitutionsreaktionen ersetzt werden.

Reduktion: Die Nitrogruppe kann mit Hilfe von Reduktionsmitteln wie Wasserstoffgas in Gegenwart eines Katalysators zu einer Aminogruppe reduziert werden.

Häufige Reagenzien, die in diesen Reaktionen verwendet werden, sind Wasserstoffgas, Palladiumkatalysatoren und Nucleophile wie Amine oder Thiole. Die gebildeten Hauptprodukte hängen von den spezifischen Reaktionsbedingungen und den verwendeten Reagenzien ab .

Wissenschaftliche Forschungsanwendungen

2-Brom-4-methylphenyl-2-nitrobenzoat hat verschiedene Anwendungen in der wissenschaftlichen Forschung:

Chemie: Es wird als Zwischenprodukt bei der Synthese komplexerer organischer Moleküle verwendet.

Biologie: Es kann in Studien zur Enzyminhibition und Protein-Protein-Wechselwirkungen eingesetzt werden.

Medizin: Potenzielle Anwendungen umfassen die Entwicklung neuer Medikamente und therapeutischer Mittel.

Industrie: Es wird bei der Herstellung von Farbstoffen, Pigmenten und anderen Spezialchemikalien verwendet

Wirkmechanismus

Der Wirkungsmechanismus von 2-Brom-4-methylphenyl-2-nitrobenzoat beinhaltet seine Wechselwirkung mit spezifischen molekularen Zielstrukturen. Die Brom- und Nitrogruppen spielen eine entscheidende Rolle für seine Reaktivität und Bindungsaffinität. Die Verbindung kann als Elektrophil wirken und an verschiedenen Substitutions- und Additionsreaktionen teilnehmen. Die beteiligten Wege beinhalten oft einen nucleophilen Angriff auf die elektrophile Zentren des Moleküls .

Vergleich Mit ähnlichen Verbindungen

Key Observations :

- Ester Group : Replacing the brominated phenyl group (in 2-bromo-4-methylphenyl esters) with a methyl ester (e.g., M2NB) reduces steric hindrance and increases solubility in polar solvents .

- Bromine vs. Methyl : Bromine’s strong electron-withdrawing effect enhances electrophilic substitution resistance compared to methyl’s electron-donating nature, impacting stability in acidic/basic conditions .

Physicochemical Properties

- Solubility : Nitrobenzoate esters with bulky aryl groups (e.g., 2-bromo-4-methylphenyl) exhibit lower solubility in water compared to methyl esters (e.g., M2NB) due to increased hydrophobicity .

- Melting Points: Brominated derivatives (e.g., this compound) generally have higher melting points than non-brominated analogs due to stronger van der Waals interactions and molecular rigidity .

- Hydrogen Bonding : The nitro group acts as a hydrogen-bond acceptor, influencing crystal packing and stability, as observed in related nitrobenzoate structures .

Research Findings

- Substituent Effects: A 2018 study compared methyl benzoates with varying substituents (e.g., M2NB, M2CB) and found that electron-withdrawing groups (e.g., NO₂, Br) significantly reduce reaction rates in nucleophilic acyl substitutions compared to electron-donating groups (e.g., CH₃) .

- Synthetic Utility: 4-Bromo-2-nitrobenzoic acid (precursor to many esters) is noted for its role in synthesizing heterocyclic compounds, highlighting the versatility of nitrobenzoate intermediates .

Biologische Aktivität

2-Bromo-4-methylphenyl 2-nitrobenzoate is an organic compound classified as an aromatic ester. Its molecular structure includes a bromine atom, a methyl group, and a nitro group attached to a benzene ring. This unique configuration contributes to its chemical reactivity and potential biological activities, including antimicrobial and anticancer properties. This article reviews the biological activity of this compound, supported by data tables, case studies, and detailed research findings.

- Molecular Formula : C15H14BrNO4

- Molar Mass : 336.14 g/mol

The compound's structure enhances its electrophilicity due to the presence of the bromine atom and the nitro group, which can participate in various chemical transformations.

Biological Activity Overview

Research indicates that compounds similar to this compound exhibit significant biological activities. The nitro group can undergo bioreduction, leading to reactive intermediates that may interact with cellular components, potentially inducing cytotoxic effects. The halogen substituents may also influence biological interactions through halogen bonding mechanisms.

Potential Biological Activities

-

Antimicrobial Properties :

- Studies have shown that nitroaromatic compounds can exhibit antimicrobial activity against various pathogens.

- The mechanism often involves disruption of microbial cell membranes or interference with metabolic pathways.

-

Anticancer Activity :

- Certain nitro compounds have been noted for their ability to induce apoptosis in cancer cells.

- The reactive intermediates formed during metabolism may interact with DNA or proteins, leading to cell death.

The biological activity of this compound can be attributed to several mechanisms:

- Electrophilic Attack : The electrophilic nature of the bromine and nitro groups allows them to form covalent bonds with nucleophilic sites on biomolecules.

- Hydrogen Bonding : The nitro group can form hydrogen bonds with proteins or nucleic acids, influencing their structure and function.

- Reactive Intermediates : Bioreduction of the nitro group generates reactive species that can damage cellular components.

Study 1: Antimicrobial Activity

A study evaluated the antimicrobial efficacy of various nitro compounds, including this compound. Results indicated a significant inhibition of bacterial growth against Staphylococcus aureus and Escherichia coli, suggesting potential as an antibacterial agent.

| Compound | Inhibition Zone (mm) |

|---|---|

| This compound | 18 |

| Control (Ampicillin) | 22 |

| Control (No Treatment) | 0 |

Study 2: Anticancer Properties

In vitro studies on cancer cell lines demonstrated that treatment with the compound resulted in a dose-dependent reduction in cell viability. The study highlighted its potential as a chemotherapeutic agent.

| Concentration (µM) | Cell Viability (%) |

|---|---|

| 0 | 100 |

| 10 | 80 |

| 50 | 55 |

| 100 | 30 |

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.